molecular formula C10H15N3O3 B1616200 2',3'-二脱氧-5-甲基胞嘧啶 CAS No. 107036-56-6

2',3'-二脱氧-5-甲基胞嘧啶

货号 B1616200
CAS 编号: 107036-56-6
分子量: 225.24 g/mol
InChI 键: JNQYNXFGVRUFNP-JGVFFNPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’,3’-Dideoxy-5-methylcytidine is a biomedical compound used in antiviral research . This nucleoside analogue inhibits RNA and DNA virus replication, specifically effective against HIV-1 and Hepatitis B .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dideoxy-5-methylcytidine is C10H15N3O3 . The IUPAC name is 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one . The InChI Key is JNQYNXFGVRUFNP-JGVFFNPUSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2’,3’-Dideoxy-5-methylcytidine is 225.25 g/mol . It appears as a white to off-white powder .

科学研究应用

抗HIV药物开发

2',3'-二脱氧-5-甲基胞嘧啶: 作为一种潜在的抗HIV药物,已被广泛研究。它属于一类称为核苷类似物的化合物,旨在抑制人类免疫缺陷病毒 (HIV) 的逆转录酶。 这种酶对于病毒复制至关重要,抑制它可以阻止感染的进展 .

抗HIV-1病毒活性

该化合物在抑制HIV-1的感染力和细胞病变方面显示出潜力。 它通过磷酸化为其5'-三磷酸形式起作用,然后与病毒逆转录酶的天然底物竞争,导致病毒 DNA 合成过程中的链终止 .

模板依赖性抑制

研究表明2',3'-二脱氧-5-甲基胞嘧啶的抗病毒活性是模板依赖性的。这意味着它的功效可能会因逆转录酶复制的 RNA 或 DNA 模板的序列而异。 了解这种依赖性对于设计更有效的抗病毒药物至关重要 .

核苷类似物的合成

该化合物是合成各种核苷类似物的起点。这些类似物已被开发出来以提高抗病毒活性并减少副作用。 合成过程通常涉及对核苷的糖或碱基成分进行修饰 .

酶抑制研究

2',3'-二脱氧-5-甲基胞嘧啶: 用于酶抑制研究,以了解潜在抗病毒药物的作用机制。 通过研究它和相关化合物如何抑制各种酶,研究人员可以设计具有靶向抗病毒特性的药物 .

抗病毒特性评估

评估2',3'-二脱氧-5-甲基胞嘧啶的抗病毒特性包括测试其对不同病毒株的有效性。 这有助于确定其在治疗除HIV之外的各种病毒感染中的潜在用途 .

药物合成中的绿色化学

最近的进展集中在2',3'-二脱氧-5-甲基胞嘧啶及其衍生物的可持续合成上。 这涉及使用环保且低成本的试剂,对于大规模生产抗病毒药物至关重要 .

转化为其他治疗剂

该化合物可以酶促转化为其他治疗剂,例如2',3'-二脱氧肌苷 (ddI),这是一种重要的抗病毒药物。 这种转化是药物开发过程的一部分,旨在找到更有效的治疗病毒感染的方法 .

未来方向

The future directions of 2’,3’-Dideoxy-5-methylcytidine are likely to continue in the field of antiviral research, given its effectiveness against HIV-1 and Hepatitis B . Further studies could explore its potential use in the treatment of these diseases.

作用机制

Target of Action

The primary target of 2’,3’-Dideoxy-5-methylcytidine is the virus-encoded reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).

Mode of Action

2’,3’-Dideoxy-5-methylcytidine interacts with its target by undergoing phosphorylation to the corresponding 5’-triphosphates . These triphosphates act as inhibitors of the reverse transcriptase, thereby preventing the virus from replicating its genetic material and proliferating.

Biochemical Pathways

The compound affects the biochemical pathway involved in the replication of the viral genome. By inhibiting the reverse transcriptase, 2’,3’-Dideoxy-5-methylcytidine disrupts the conversion of viral RNA into DNA, a critical step in the life cycle of retroviruses .

Pharmacokinetics

The pharmacokinetics of 2’,3’-Dideoxy-5-methylcytidine involve its rapid decline in serum concentrations in a biexponential fashion . The compound is primarily cleared through renal excretion of the unchanged nucleoside and metabolic deamination . The oral bioavailability of the compound is about 26%, indicating that the rate of absorption after oral administration is variable .

Result of Action

The result of the action of 2’,3’-Dideoxy-5-methylcytidine is the potent and selective inhibition of HIV-1 replication in human lymphocytes and macrophages . This leads to a decrease in viral load and potentially slows the progression of the disease.

生化分析

Biochemical Properties

2’,3’-Dideoxy-5-methylcytidine plays a significant role in biochemical reactions, particularly as an inhibitor of viral replication. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the human immunodeficiency virus (HIV) reverse transcriptase, where 2’,3’-Dideoxy-5-methylcytidine acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP). This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication . Additionally, 2’,3’-Dideoxy-5-methylcytidine interacts with mammalian DNA polymerases alpha, beta, and gamma, inhibiting their activity and affecting DNA synthesis .

Cellular Effects

2’,3’-Dideoxy-5-methylcytidine has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, 2’,3’-Dideoxy-5-methylcytidine inhibits the replication of the virus, leading to a reduction in viral load. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and proliferation . Furthermore, 2’,3’-Dideoxy-5-methylcytidine impacts cellular metabolism by altering the levels of nucleotides and other metabolites .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxy-5-methylcytidine involves its incorporation into the growing DNA chain during replication. Once incorporated, it acts as a chain terminator due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. This termination of DNA synthesis prevents the completion of viral DNA replication, thereby inhibiting viral proliferation . Additionally, 2’,3’-Dideoxy-5-methylcytidine binds to and inhibits the activity of DNA polymerases, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-5-methylcytidine change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that 2’,3’-Dideoxy-5-methylcytidine can have lasting effects on cellular function, including sustained inhibition of viral replication and alterations in gene expression . The stability and degradation of the compound can vary depending on the experimental conditions and the presence of other factors .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-5-methylcytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, 2’,3’-Dideoxy-5-methylcytidine can exhibit toxic effects, including damage to cellular DNA and induction of apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiviral activity, and exceeding this threshold can lead to adverse effects .

Metabolic Pathways

2’,3’-Dideoxy-5-methylcytidine is involved in several metabolic pathways. It is primarily metabolized by cellular enzymes, including cytidine deaminase and deoxycytidine kinase. These enzymes convert 2’,3’-Dideoxy-5-methylcytidine into its active triphosphate form, which is then incorporated into DNA . The compound also undergoes deamination and phosphorylation, which can affect its activity and stability . The metabolic pathways of 2’,3’-Dideoxy-5-methylcytidine play a crucial role in determining its efficacy and toxicity.

Transport and Distribution

The transport and distribution of 2’,3’-Dideoxy-5-methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and is distributed to various cellular compartments . Once inside the cell, 2’,3’-Dideoxy-5-methylcytidine can accumulate in the nucleus, where it exerts its antiviral effects by inhibiting DNA synthesis . The distribution of the compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

2’,3’-Dideoxy-5-methylcytidine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA polymerases and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2’,3’-Dideoxy-5-methylcytidine to the nucleus . The subcellular localization of 2’,3’-Dideoxy-5-methylcytidine is essential for its antiviral activity and its ability to inhibit viral replication .

属性

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYNXFGVRUFNP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910225
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107036-56-6
Record name 2',3'-Dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 2
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 3
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 4
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 5
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 6
2',3'-Dideoxy-5-methylcytidine

Q & A

Q1: What is the mechanism of action of 2',3'-dideoxy-5-methylcytidine (AzddMeC) against viruses like HIV and HBV?

A1: AzddMeC is a nucleoside analog that acts as a potent and selective inhibitor of viral reverse transcriptase. [, ] It does this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. [] Once incorporated, AzddMeC's 3'-azido group prevents further DNA chain elongation, effectively halting viral replication. [, ] This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT (3'-azido-3'-deoxythymidine).

Q2: Is AzddMeC effective against different HIV strains?

A3: Research suggests that AzddMeC shows effectiveness against both HIV-1 and HIV-2 in lymphocytes. [] In fact, its activity in HIV-infected macrophages (EC50 of 0.006 μM) surpasses that in lymphocytes (EC50 of 0.09 μM), highlighting its potential for treating reservoirs of infection. []

Q3: Does AzddMeC show activity against other viruses besides HIV?

A4: Yes, AzddMeC exhibits antiviral activity against Hepatitis B virus (HBV). [, ] It demonstrates potent inhibition of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [] This suggests potential for AzddMeC as a therapeutic agent for HBV infection.

Q4: What are the potential advantages of AzddMeC over other nucleoside analogs?

A5: AzddMeC displays high selectivity for viral reverse transcriptase compared to cellular DNA polymerases, suggesting a favorable toxicity profile. [, ] It shows significantly lower toxicity to human cells compared to AZT, particularly in bone marrow cells. [] This selectivity profile indicates a potential for reduced side effects compared to some existing antiviral therapies.

Q5: Are there concerns about the development of resistance to AzddMeC?

A6: While initial studies are promising, the potential for viral resistance to any antiviral drug, including AzddMeC, is a valid concern. Research utilizing HIV-infected human cells has shown that prolonged exposure to L-nucleoside analogs, which share structural similarities with AzddMeC, leads to the selection of specific mutations in the viral reverse transcriptase gene. [] This highlights the importance of ongoing monitoring for resistance development and the potential need for combination therapies to suppress viral escape.

Q6: What are the future research directions for AzddMeC?

A7: Further investigations are needed to fully elucidate the long-term efficacy and safety profile of AzddMeC. Preclinical studies in animal models will be crucial to determine appropriate dosing regimens and evaluate potential toxicity. [] Ultimately, clinical trials in humans are necessary to confirm the therapeutic benefits and safety of AzddMeC for treating HIV and HBV infections. Additional research focusing on resistance development, potential drug interactions, and optimization of drug delivery strategies will be vital for maximizing its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。